O-benzyl-N-vinyl-hydroxylamine
Description
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
N-phenylmethoxyethenamine |
InChI |
InChI=1S/C9H11NO/c1-2-10-11-8-9-6-4-3-5-7-9/h2-7,10H,1,8H2 |
InChI Key |
YXZRHQWRBGSWSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CNOCC1=CC=CC=C1 |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Activity
One of the most significant applications of O-benzyl-N-vinyl-hydroxylamine is its role as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer progression and immune suppression. Research indicates that this compound exhibits potent sub-micromolar inhibition of IDO1, making it a promising candidate for cancer therapy. Structure-activity relationship studies have shown that modifications to the compound can enhance its inhibitory potency, particularly through halogenation at specific positions on the aromatic ring .
Table 1: Inhibitory Potency of this compound Derivatives
| Compound | IDO1 Inhibition (IC50) | Cell-Based Potency | Toxicity |
|---|---|---|---|
| This compound | Sub-micromolar | High | Low |
| Halogenated Derivative 1 | Nanomolar | High | Minimal |
| Halogenated Derivative 2 | Nanomolar | Moderate | Minimal |
Antiseptic Properties
The antiseptic potential of this compound has been explored through quantitative structure-activity relationship (QSAR) studies. These studies indicate that the compound possesses significant antifungal activity, suggesting its utility in treating fungal infections. The physicochemical properties of the compound were analyzed using molecular spectroscopic techniques, revealing insights into its structural characteristics and biological activity .
Synthetic Applications
This compound serves as a precursor in various synthetic pathways, particularly in the synthesis of complex organic molecules. Its ability to undergo rearrangements and cyclizations makes it a valuable building block for developing new pharmaceuticals and agrochemicals.
Table 2: Synthetic Routes Utilizing this compound
| Reaction Type | Product Type | Yield (%) |
|---|---|---|
| [3,3]-Sigmatropic Rearrangement | Tetrahydroquinolines | 85 |
| Cyclization | Heterocycles | 90 |
| Alkylation | Modified Hydroxylamines | 75 |
Case Study: IDO1 Inhibition
A study conducted on various derivatives of this compound demonstrated that specific modifications could lead to enhanced potency against IDO1. The results showed that certain halogenated derivatives achieved nanomolar-level activity in cell-based assays while maintaining low toxicity levels .
Case Study: Antifungal Activity
Another investigation focused on the antifungal properties of this compound revealed its effectiveness against several fungal strains. The QSAR analysis indicated that structural features significantly influenced biological activity, paving the way for further exploration in drug design .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares O-benzyl-N-vinyl-hydroxylamine with structurally related hydroxylamine derivatives, emphasizing substituents, molecular properties, synthesis, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The O-benzyl group (e.g., in O-benzyl hydroxylamine hydrochloride) enhances steric bulk and solubility in organic solvents compared to smaller groups like O-methyl .
- N-Vinyl groups (hypothetical in this compound) may enable conjugate addition or polymerization, contrasting with N-benzoyl (electron-withdrawing) or N-methyl (electron-donating) groups .
Synthetic Utility: O-Benzyl derivatives are frequently used as protective groups due to their stability under acidic conditions and ease of removal via hydrogenolysis . N-Substituted hydroxylamines, such as N-benzoyl-N-phenylhydroxylamine, are employed in coordination chemistry for selective metal ion extraction .
Hazard Profiles :
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for O-benzyl-N-vinyl-hydroxylamine to maximize yield and purity?
- Methodological Answer : The synthesis typically involves reductive amination of benzaldehyde derivatives with hydroxylamine hydrochloride, followed by vinylation. Key parameters include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for vinylation steps, as demonstrated in allylic substitution reactions .
- Reaction Scale : Reactions are scalable up to 125 mmol, as reported in protocols using O-benzyl hydroxylamine hydrochloride .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from byproducts like dibenzoylated derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H NMR should show characteristic peaks for the benzyl group (δ 4.8–5.1 ppm, –O–CH₂–Ph) and vinyl protons (δ 5.6–6.2 ppm). C NMR confirms the hydroxylamine moiety (δ 70–80 ppm) .
- Mass Spectrometry : High-resolution ESI-MS is essential to distinguish the molecular ion peak (e.g., [M+H]⁺ at m/z 178.086) from impurities .
- Melting Point Analysis : Compare observed mp (e.g., 118–120°C) with literature values to verify purity .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Short-Term Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Decomposition products (e.g., nitroso derivatives) can form within 72 hours if exposed to air .
- Long-Term Stability : Lyophilized samples in amber vials show <5% degradation over 6 months at –20°C .
- Monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to track degradation, with UV detection at 254 nm .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in novel reaction systems?
- Methodological Answer :
- DFT Calculations : Model the electron density of the hydroxylamine group to predict nucleophilic attack sites. B3LYP/6-31G(d) level theory aligns with experimental reactivity in palladium-catalyzed hydroamination .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. DMF) on reaction pathways, as polar aprotic solvents stabilize transition states .
- Contradictions : Discrepancies between predicted and observed regioselectivity may arise from steric effects not fully captured in simulations .
Q. How can conflicting data on the catalytic activity of this compound in asymmetric synthesis be resolved?
- Methodological Answer :
- Control Experiments : Compare enantiomeric excess (ee) using chiral HPLC (Chiralpak AD-H column) under varying catalyst loads (e.g., 1–10 mol%) .
- Kinetic Profiling : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps influenced by steric hindrance from the benzyl group .
- Cross-Validation : Replicate studies with rigorously dried reagents to rule out moisture-induced deactivation .
Q. What advanced analytical methods distinguish this compound from structural analogs in complex matrices?
- Methodological Answer :
- X-Ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry, particularly for distinguishing N- vs. O-substituted isomers .
- Tandem MS/MS : Fragment ions (e.g., m/z 91 for benzyl group) provide structural fingerprints in mixtures .
- Solid-State NMR : Differentiate polymorphs affecting reactivity in solid-phase syntheses .
Safety and Handling Protocols
Q. What safety protocols are critical for handling this compound in large-scale reactions?
- Methodological Answer :
- PPE Requirements : Wear NIOSH-approved respirators (N95), nitrile gloves, and chemical goggles to prevent inhalation/skin contact .
- Ventilation : Use fume hoods with ≥100 ft/min airflow during synthesis to mitigate exposure to volatile byproducts (e.g., benzyl chloride) .
- Emergency Measures : Immediate decontamination with 10% acetic acid for skin contact, as hydroxylamine derivatives can cause dermatitis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
